sodium taurocholate
Overview
Description
Sodium taurocholate is a bile salt derived from the conjugation of cholic acid with taurine. It is primarily found in the bile of carnivorous animals and plays a crucial role in the emulsification and absorption of fats. This compound is used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium taurocholate can be synthesized through the conjugation of cholic acid with taurine. The reaction typically involves the activation of cholic acid with a coupling agent, followed by the addition of taurine. The resulting taurocholic acid is then neutralized with sodium hydroxide to form this compound .
Industrial Production Methods
In industrial settings, this compound is often produced from cattle bile, a byproduct of the meat-processing industry. The bile is first purified to isolate cholic acid, which is then conjugated with taurine under controlled conditions to produce taurocholic acid. This acid is subsequently converted to its sodium salt form .
Chemical Reactions Analysis
Types of Reactions
Sodium taurocholate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different bile acids.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in substitution reactions, particularly involving its sulfonic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve aqueous or organic solvents and controlled temperatures .
Major Products Formed
The major products formed from these reactions include various bile acids and their derivatives, which have different biological and chemical properties .
Scientific Research Applications
Sodium taurocholate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: It plays a role in the study of bile acid metabolism and liver function.
Medicine: This compound is used in the formulation of drugs to enhance their absorption and bioavailability.
Industry: It is employed in the production of detergents and emulsifiers due to its ability to solubilize fats.
Mechanism of Action
Sodium taurocholate exerts its effects primarily through its role as a bile salt. It acts as a detergent to emulsify fats, facilitating their absorption in the intestines. It also interacts with specific receptors and transporters in the liver, such as the this compound cotransporting polypeptide (NTCP), which mediates its uptake and recycling .
Comparison with Similar Compounds
Similar Compounds
Sodium glycocholate: Another bile salt derived from the conjugation of cholic acid with glycine.
Sodium taurodeoxycholate: A bile salt formed from the conjugation of deoxycholic acid with taurine.
Sodium glycochenodeoxycholate: Derived from the conjugation of chenodeoxycholic acid with glycine.
Uniqueness
Sodium taurocholate is unique due to its specific interaction with NTCP and its role in the emulsification of fats. Its ability to enhance the absorption of hydrophobic drugs makes it particularly valuable in pharmaceutical applications .
Biological Activity
Sodium taurocholate (NaT), a bile salt derived from taurine and cholesterol, plays a significant role in various biological processes, particularly in digestion and cellular signaling. This article provides a comprehensive overview of the biological activity of this compound, including its effects on cell membranes, enzymatic activities, toxicity, and its implications in certain diseases.
1. Hemolytic Activity
This compound is recognized for its hemolytic properties , acting as a lytic agent for erythrocytes. Research indicates that NaT can lyse red blood cells through membrane disruption. The lytic activity varies based on the source and purity of the this compound used in experiments. For instance, synthetic forms have been reported to be "moderately lytic," whereas natural sources exhibit stronger lytic capabilities .
Key Findings:
- Lytic Concentrations: Different studies report varying hemolytic activities, with some indicating that specific concentrations can lead to significant erythrocyte lysis.
- Stability Issues: The stability of this compound solutions can affect experimental outcomes, leading to inconsistent results across studies.
2. Effects on Enzymatic Activity
This compound has been shown to influence the activity of various enzymes, particularly β-glucosidase. In studies involving Gaucher's disease fibroblasts, crude this compound inhibited β-glucosidase activity at concentrations as low as 0.025%, demonstrating its potential as an inhibitor in pathological conditions .
Table 1: Effect of this compound on β-Glucosidase Activity
Concentration (mM) | Inhibition (%) |
---|---|
0.025 | 40 |
0.1 | 40 |
0.08 | Activation >300% |
3. Toxicity Studies
Recent investigations into the toxicity of this compound have utilized zebrafish as a model organism. The acute toxicity was assessed by exposing zebrafish to various concentrations of NaT over 96 hours. The results indicated an LC50 (lethal concentration for 50% of the population) of approximately 1760 mg/L after 72 hours and 1050 mg/L after 96 hours .
Key Observations:
- Behavioral changes were noted at higher concentrations, indicating potential neurotoxic effects.
- Non-lethal concentrations (375 mg/L) still caused significant metabolic changes.
4. Impact on Gastric Mucosa
This compound also affects gastric mucosal integrity. A study demonstrated that both pronated (pH 1.1) and ionized (pH 7) forms of taurocholate significantly damaged the human gastric mucosa, leading to increased ion fluxes and mucosal erosions .
Table 2: Effects of this compound on Human Gastric Mucosa
pH Level | Net Hydrogen Ion Flux (mmol/15 min) | Mucosal Damage |
---|---|---|
1.1 | -1.7 +/- 0.4 | Significant |
7.0 | -1.8 +/- 0.3 | Significant |
5. Clinical Implications
This compound's interaction with the this compound cotransporting polypeptide (NTCP) has implications in liver disease and bile acid metabolism. Inhibition of NTCP has been linked to alterations in bile salt transport and cholestatic liver injury .
Case Studies:
- A patient with NTCP deficiency exhibited growth retardation and hypotonia but no signs of cholestatic jaundice, highlighting the complex role of this compound in metabolic pathways .
- Another study noted that NTCP inhibition could stimulate biliary cholesterol secretion, suggesting therapeutic avenues for managing cholestasis .
Properties
IUPAC Name |
sodium;2-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO7S.Na/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29;/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJWGJBVLPIOOH-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44NNaO7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145-42-6 | |
Record name | Ethanesulfonic acid, 2-[[(3.alpha.,5.beta.,7.alpha.,12.alpha.)-3,7,12-trihydroxy-24-oxocholan-24-yl]amino]-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium N-choloyltaurinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.140 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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